molecular formula C21H14FN3O2 B10900888 4-cyano-2-fluoro-N'-[(E)-(4-phenoxyphenyl)methylidene]benzohydrazide

4-cyano-2-fluoro-N'-[(E)-(4-phenoxyphenyl)methylidene]benzohydrazide

Cat. No.: B10900888
M. Wt: 359.4 g/mol
InChI Key: PILKNONVEUWVTR-ZVHZXABRSA-N
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Description

4-cyano-2-fluoro-N’-[(E)-(4-phenoxyphenyl)methylidene]benzohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a cyano group, a fluorine atom, and a phenoxyphenyl moiety, making it a versatile molecule in various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-fluoro-N’-[(E)-(4-phenoxyphenyl)methylidene]benzohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-cyano-2-fluorobenzoic acid and 4-phenoxybenzaldehyde.

    Formation of Hydrazide: The 4-cyano-2-fluorobenzoic acid is converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 4-phenoxybenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-cyano-2-fluoro-N’-[(E)-(4-phenoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-cyano-2-fluoro-N’-[(E)-(4-phenoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N’-[(E)-(4-phenoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups can enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways. For instance, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-2-fluoro-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide
  • 4-cyano-2-fluoro-N’-[(E)-2-thienylmethylene]benzohydrazide

Uniqueness

Compared to similar compounds, 4-cyano-2-fluoro-N’-[(E)-(4-phenoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenoxyphenyl group can enhance its lipophilicity and membrane permeability, making it a valuable compound in drug design and development.

Properties

Molecular Formula

C21H14FN3O2

Molecular Weight

359.4 g/mol

IUPAC Name

4-cyano-2-fluoro-N-[(E)-(4-phenoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H14FN3O2/c22-20-12-16(13-23)8-11-19(20)21(26)25-24-14-15-6-9-18(10-7-15)27-17-4-2-1-3-5-17/h1-12,14H,(H,25,26)/b24-14+

InChI Key

PILKNONVEUWVTR-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)C#N)F

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)C#N)F

Origin of Product

United States

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